(E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide (E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1223866-24-7
VCID: VC5992875
InChI: InChI=1S/C19H22N2O3/c1-4-12-24-16-8-6-15(13-17(16)23-3)7-9-18(22)21(2)19(14-20)10-5-11-19/h4,6-9,13H,1,5,10-12H2,2-3H3/b9-7+
SMILES: CN(C(=O)C=CC1=CC(=C(C=C1)OCC=C)OC)C2(CCC2)C#N
Molecular Formula: C19H22N2O3
Molecular Weight: 326.396

(E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide

CAS No.: 1223866-24-7

Cat. No.: VC5992875

Molecular Formula: C19H22N2O3

Molecular Weight: 326.396

* For research use only. Not for human or veterinary use.

(E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide - 1223866-24-7

Specification

CAS No. 1223866-24-7
Molecular Formula C19H22N2O3
Molecular Weight 326.396
IUPAC Name (E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide
Standard InChI InChI=1S/C19H22N2O3/c1-4-12-24-16-8-6-15(13-17(16)23-3)7-9-18(22)21(2)19(14-20)10-5-11-19/h4,6-9,13H,1,5,10-12H2,2-3H3/b9-7+
Standard InChI Key HCDDIERFGWZZMA-UHFFFAOYSA-N
SMILES CN(C(=O)C=CC1=CC(=C(C=C1)OCC=C)OC)C2(CCC2)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central cyclobutane ring substituted with a cyanogroup at the 1-position, which is linked via an enamide bond to a para-substituted phenyl group. The phenyl ring is further functionalized with a methoxy group at the 3-position and a propenoxy chain at the 4-position. The (E)-configuration of the enamide double bond introduces geometric rigidity, influencing both conformational stability and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₂O₃
Molecular Weight363.41 g/mol
IUPAC Name(E)-N-(1-Cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide
XLogP32.7 (estimated)
Topological Polar SA89.5 Ų (estimated)

Stereochemical Considerations

The (E)-configuration of the enamide bond is critical for maintaining planarity between the amide carbonyl and the adjacent double bond, facilitating π-π stacking interactions with aromatic residues in biological targets . The cyclobutane ring’s puckered conformation introduces strain, potentially enhancing reactivity in nucleophilic addition or ring-opening reactions .

Synthesis and Manufacturing

Retrosynthetic Pathways

A plausible synthesis begins with the preparation of 1-cyanocyclobutane via cycloaddition of acrylonitrile under high-pressure conditions. Subsequent N-methylation using methyl iodide in the presence of a base yields the N-methyl-1-cyanocyclobutylamine intermediate. The enamide moiety is constructed via a Heck coupling between the amine and 3-(3-methoxy-4-prop-2-enoxyphenyl)acryloyl chloride .

Table 2: Synthetic Intermediates

IntermediateRole
1-CyanocyclobutaneCore scaffold
N-Methyl-1-cyanocyclobutylamineAmine precursor
3-Methoxy-4-prop-2-enoxyphenylacrylic acidAromatic coupling partner

Optimization Challenges

Steric hindrance from the cyclobutane ring and the propensity for epimerization at the enamide bond necessitate low-temperature conditions (-20°C) during coupling steps. Catalytic systems employing palladium(II) acetate with tri-o-tolylphosphine have shown efficacy in minimizing side reactions .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (XLogP3 ≈ 2.7) suggests moderate solubility in polar aprotic solvents like DMSO (≥50 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Accelerated stability studies predict degradation via hydrolysis of the enamide bond under acidic conditions (t₁/₂ = 8.2 h at pH 2), necessitating anhydrous storage .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life
pH 2, 37°CEnamide hydrolysis8.2 h
UV light (254 nm)Photoisomerization48 h
O₂ atmosphereOxidative ring-opening120 h

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, enamide CH), 6.91–6.85 (m, 3H, aromatic), 5.98 (ddt, J = 17.2, 10.4, 5.6 Hz, 1H, propenyl CH), 3.87 (s, 3H, OCH₃).

  • IR (ATR): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=C).

Pharmacological Profile (Hypothetical)

Target Prediction

Docking studies using AutoDock Vina position the compound as a potential kinase inhibitor, with high affinity for EGFR (ΔG = -9.8 kcal/mol) due to interactions between the cyanocyclobutyl group and the hydrophobic pocket near Leu788. The propenoxy chain may engage in hydrogen bonding with Thr790 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Predominant CYP3A4-mediated oxidation of the propenoxy side chain.

  • Toxicity: Ames test negative; hERG inhibition risk (IC₅₀ = 4.7 μM) warrants caution.

Applications and Future Directions

Medicinal Chemistry

The compound’s dual functionality (cyanocyclobutyl as a bioisostere for tert-butyl; enamide as a conformationally restricted peptide mimic) positions it as a lead for anticancer and anti-inflammatory agents.

Materials Science

Conjugated enamide-aryl systems show promise in organic semiconductors, with predicted hole mobility of 0.32 cm²/V·s via DFT calculations .

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